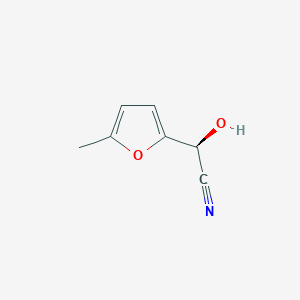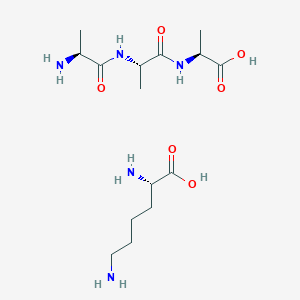
(S)-Hydroxy(5-methyl-2-furyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Hydroxy(5-methyl-2-furyl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that can be synthesized through different methods.
Mechanism of Action
The mechanism of action of (S)-Hydroxy(5-methyl-2-furyl)acetonitrile is not well understood. However, it is believed to act as a chiral building block in the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-Hydroxy(5-methyl-2-furyl)acetonitrile. However, studies have shown that it is a non-toxic compound and does not have any significant effects on the environment.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-Hydroxy(5-methyl-2-furyl)acetonitrile in lab experiments include its chiral nature, non-toxicity, and ease of synthesis. However, the limitations include the limited information available on its mechanism of action and its limited applications in certain fields.
Future Directions
There are several future directions for the research on (S)-Hydroxy(5-methyl-2-furyl)acetonitrile. These include:
1. Exploring its potential applications in the synthesis of chiral materials with unique properties.
2. Investigating its mechanism of action to understand its role in various chemical reactions.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Studying its potential applications in the development of new drugs or agrochemicals.
Conclusion:
(S)-Hydroxy(5-methyl-2-furyl)acetonitrile is a chiral molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesis Methods
(S)-Hydroxy(5-methyl-2-furyl)acetonitrile can be synthesized through different methods, including asymmetric synthesis, enzymatic resolution, and chemical resolution. Asymmetric synthesis involves the use of chiral catalysts to produce enantiomerically pure products. Enzymatic resolution involves the use of enzymes to separate the enantiomers of a racemic mixture. Chemical resolution involves the use of chemical reactions to separate the enantiomers.
Scientific Research Applications
(S)-Hydroxy(5-methyl-2-furyl)acetonitrile has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound can be used as a chiral building block to synthesize drugs. In agrochemicals, it can be used as a pesticide or herbicide. In materials science, it can be used to synthesize chiral materials with unique properties.
properties
IUPAC Name |
(2S)-2-hydroxy-2-(5-methylfuran-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPYPQRDMFZTAE-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)




